Ajugarin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

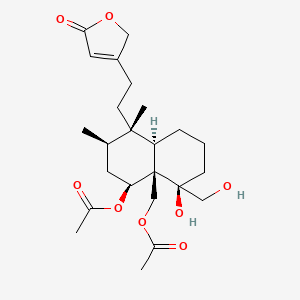

Ajugarin III is a neo-clerodane diterpenoid compound isolated from the plant genus Ajuga, specifically from Ajuga remota . This compound is known for its antifeedant properties against pest insects, making it a subject of interest in both agricultural and medicinal research . This compound has a molecular formula of C24H36O8 and a molecular weight of 452.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ajugarin III involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions under controlled conditions . The exact synthetic pathway can vary, but it generally requires the use of reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and esterifying agents (e.g., acetic anhydride) .

Industrial Production Methods: advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Ajugarin III undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Ajugarin III has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying neo-clerodane diterpenoids and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms against herbivores.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Potential use in developing natural pesticides and insect repellents.

Mechanism of Action

Comparison with Similar Compounds

- Ajugarin I

- Ajugarin II

- Clerodin

Biological Activity

Ajugarin III is a bioactive compound derived from various species of the Ajuga genus, particularly noted for its potential therapeutic properties. This article explores its biological activities, including antioxidant, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is a neo-clerodane diterpene isolated from Ajuga species, which are known for their diverse pharmacological activities. The compound has garnered attention due to its potential applications in wound healing and as an antimicrobial agent.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including the Ferric Reducing Antioxidant Power (FRAP) and Total Antioxidant Capacity (TAC) tests. The results indicate that this compound exhibits significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

| Assay Type | Result (µg AAE/mg DW) |

|---|---|

| FRAP | 374.4 ± 0.20 |

| TAC | 201.9 ± 0.20 |

| Free Radical Scavenging | 87 ± 0.30% |

These findings suggest that this compound could play a vital role in reducing oxidative stress, which is implicated in various diseases.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity against several pathogenic bacteria. Studies have shown that it effectively inhibits the growth of strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50-200 |

| Pseudomonas aeruginosa | 25-200 |

The compound's ability to inhibit these pathogens highlights its potential as a natural antimicrobial agent.

Wound Healing Properties

Research has indicated that this compound may enhance wound healing processes. In vivo studies using excision wound models in mice have shown improved wound contraction and epithelialization when treated with formulations containing this compound.

Case Study: Wound Healing Efficacy

In a comparative study, this compound was evaluated alongside other treatments:

- Control Group : Standard antiseptics

- Treatment Group : Formulation with this compound

The results showed:

- Percent Wound Contraction :

- Treatment Group: 100% at day 12

- Control Group: 95.6% at day 12

- Epithelization Time :

- Treatment Group: 9.33 days

- Control Group: 11.6 days

Histopathological evaluations confirmed enhanced collagen synthesis and fibroblast proliferation in the treatment group, indicating superior wound healing capabilities.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies utilizing cell lines such as U87 (human glioma) and HEK293 (non-cancerous) revealed that this compound exhibits cytotoxic effects on cancer cells while showing lesser toxicity on normal cells.

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (µg/ml) |

|---|---|

| U87 | 15.05 ± 0.5 |

| HEK293 | Toxicity observed |

The selective cytotoxicity towards cancer cells suggests that this compound could be developed as a potential chemotherapeutic agent.

Properties

CAS No. |

62640-07-7 |

|---|---|

Molecular Formula |

C24H36O8 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-yl]methyl acetate |

InChI |

InChI=1S/C24H36O8/c1-15-10-20(32-17(3)27)24(14-31-16(2)26)19(6-5-8-23(24,29)13-25)22(15,4)9-7-18-11-21(28)30-12-18/h11,15,19-20,25,29H,5-10,12-14H2,1-4H3/t15-,19-,20+,22+,23+,24+/m1/s1 |

InChI Key |

CKFVDHQBDIXHOT-PGQNDPHJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@@]2(CO)O)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC2(CO)O)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.